Cas no 1805515-05-2 (Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate)
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate
-
- Inchi: 1S/C11H6F5NO2S/c1-19-10(18)6-3-2-5(9(12)13)7(4-17)8(6)20-11(14,15)16/h2-3,9H,1H3
- InChI Key: AHPWSYSBASTJOQ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(C#N)=C(C(F)F)C=CC=1C(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 405
- XLogP3: 3.8
- Topological Polar Surface Area: 75.4
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011405-1g |
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate |
1805515-05-2 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2): A Comprehensive Overview
Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a cyano group, difluoromethyl moiety, and trifluoromethylthio substituent, offers a range of potential applications in drug discovery and development.
The cyano group in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate is known for its ability to enhance the metabolic stability and bioavailability of molecules. This property makes the compound an attractive candidate for the development of novel therapeutic agents. Recent studies have shown that compounds with cyano groups can exhibit improved pharmacokinetic profiles, which is crucial for optimizing drug efficacy and reducing side effects.
The presence of the difluoromethyl moiety in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate adds another layer of complexity and potential utility. Fluorinated compounds are well-known for their enhanced lipophilicity and metabolic stability, which can significantly impact the pharmacological properties of a molecule. Research has demonstrated that difluoromethylated compounds can exhibit improved binding affinities to target proteins, making them valuable in the design of potent and selective inhibitors.
The trifluoromethylthio substituent in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate further enhances the compound's unique properties. The trifluoromethyl group is known for its electron-withdrawing effect, which can influence the electronic distribution within the molecule. This effect can lead to improved binding interactions with biological targets, making the compound a promising candidate for various therapeutic applications.
In the context of medicinal chemistry, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate has been explored for its potential as a lead compound in drug discovery programs. Its structural features make it an ideal starting point for structure-activity relationship (SAR) studies, where subtle modifications can be made to optimize its biological activity and pharmacological properties. Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of promising derivatives of this compound, paving the way for further development.
Clinical trials involving compounds with similar structural motifs have shown promising results in various therapeutic areas. For instance, compounds containing cyano and fluorinated groups have been evaluated for their anti-inflammatory, antiviral, and anticancer activities. The unique combination of functional groups in Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate suggests that it could have broad-spectrum activity against multiple targets, making it a versatile candidate for drug development.
From a synthetic chemistry perspective, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate can be synthesized using well-established methodologies. The synthesis typically involves multiple steps, including the introduction of the cyano group, difluoromethylation, and trifluoromethylation reactions. Advances in catalytic methods and green chemistry approaches have made these synthetic routes more efficient and environmentally friendly, reducing the overall cost and ecological impact of production.
In conclusion, Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate (CAS No. 1805515-05-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features offer a range of opportunities for optimizing biological activity and pharmacological properties. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
1805515-05-2 (Methyl 3-cyano-4-difluoromethyl-2-(trifluoromethylthio)benzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)